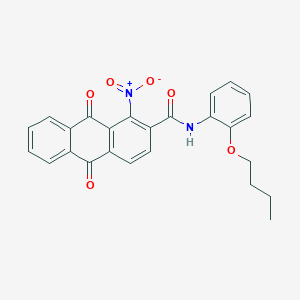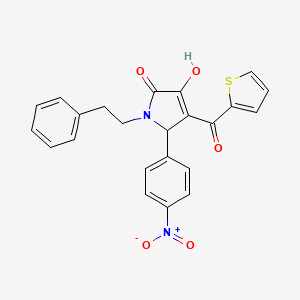![molecular formula C23H20ClN5O3S2 B11504890 ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B11504890.png)
ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. The process begins with the preparation of the tetrazole ring, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include ethyl chloroacetate, thiourea, and various chlorinated aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and tetrazole rings.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or tetrazole rings.
Scientific Research Applications
ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL 2-(4-CHLOROPHENYL)-2-(PIPERIDIN-1-YL)ACETATE: This compound shares structural similarities but differs in its functional groups and biological activities.
2,4-DISUBSTITUTED THIAZOLES: These compounds have similar heterocyclic structures and exhibit a range of biological activities.
Uniqueness: ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a tetrazole ring, thiophene ring, and various functional groups
Properties
Molecular Formula |
C23H20ClN5O3S2 |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
ethyl 2-[[2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]-4-methyl-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H20ClN5O3S2/c1-3-32-22(31)19-14(2)20(15-7-5-4-6-8-15)34-21(19)25-18(30)13-33-23-26-27-28-29(23)17-11-9-16(24)10-12-17/h4-12H,3,13H2,1-2H3,(H,25,30) |
InChI Key |
ICVUOYGQUCFCQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Fluoro-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B11504811.png)
![{4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone](/img/structure/B11504824.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B11504828.png)
![5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11504834.png)

![ethyl 4-({(2Z)-3-[2-(4-fluorophenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11504840.png)
![4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B11504855.png)
![10-butyl-1-(2,3-dichlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11504871.png)

![4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11504886.png)
![14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid](/img/structure/B11504906.png)
![4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11504913.png)
![1-(Adamantan-1-YL)-4-{[1,1'-biphenyl]-4-sulfonyl}piperazine](/img/structure/B11504917.png)
![4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11504919.png)
